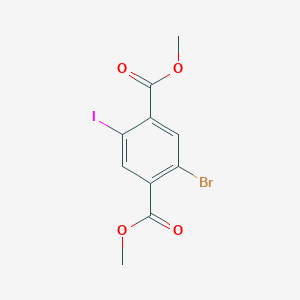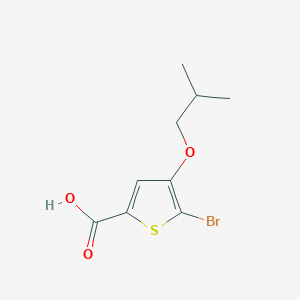
Dimethyl 2-bromo-5-iodoterephthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-bromo-5-iodoterephthalate is an organic compound with the molecular formula C({10})H({8})BrIO(_{4}). It is a derivative of terephthalic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and iodine atoms, and the carboxylic acid groups are esterified with methanol. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-bromo-5-iodoterephthalate typically involves the halogenation of dimethyl terephthalate. One common method is the bromination followed by iodination of dimethyl terephthalate under controlled conditions. The reaction can be carried out as follows:
Bromination: Dimethyl terephthalate is dissolved in a suitable solvent such as dichloromethane. Bromine is then added dropwise to the solution at a low temperature (0-5°C) to ensure controlled reaction and prevent over-bromination. The reaction mixture is stirred until the bromination is complete.
Iodination: The brominated product is then subjected to iodination. This can be achieved by adding iodine and a suitable oxidizing agent, such as potassium iodate, to the reaction mixture. The reaction is typically carried out at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Dimethyl 2-bromo-5-iodoterephthalate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ester groups can be hydrolyzed to carboxylic acids, and the aromatic ring can undergo oxidation or reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted terephthalates, while coupling reactions can produce biaryl compounds.
科学研究应用
Dimethyl 2-bromo-5-iodoterephthalate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Catalysis: The compound can be used in the preparation of catalysts for various chemical reactions.
作用机制
The mechanism by which Dimethyl 2-bromo-5-iodoterephthalate exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine and iodine atoms, which can undergo substitution or coupling reactions. In medicinal chemistry, the compound’s biological activity would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
相似化合物的比较
Similar Compounds
Dimethyl 2-bromo-terephthalate: Lacks the iodine atom, making it less versatile in certain reactions.
Dimethyl 2-iodo-terephthalate: Lacks the bromine atom, which can affect its reactivity and the types of reactions it can undergo.
Dimethyl terephthalate: The parent compound without any halogen substitutions, used widely in polymer production.
Uniqueness
Dimethyl 2-bromo-5-iodoterephthalate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its dual halogenation allows for selective functionalization and the formation of complex molecular architectures.
属性
分子式 |
C10H8BrIO4 |
|---|---|
分子量 |
398.98 g/mol |
IUPAC 名称 |
dimethyl 2-bromo-5-iodobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H8BrIO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,1-2H3 |
InChI 键 |
IGHWOKFYMMHVAI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1I)C(=O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]acetic acid](/img/structure/B12066703.png)




![3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate](/img/structure/B12066731.png)
![11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol](/img/structure/B12066742.png)





![sodium;3-amino-6-azaniumylidene-9-(2-carboxyphenyl)xanthene-4,5-disulfonate;N-[5-(2,5-dioxopyrrol-1-yl)pentyl]acetamide](/img/structure/B12066803.png)

